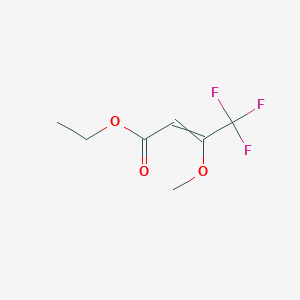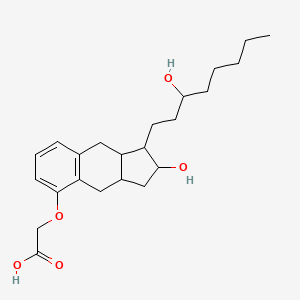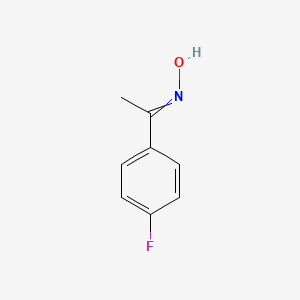![molecular formula C9H14O3 B8780944 1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde](/img/structure/B8780944.png)
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde
Vue d'ensemble
Description
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde is a spiroacetal compound with the molecular formula C9H14O3. It is characterized by a spirocyclic structure containing a dioxane ring fused to a cyclohexane ring with an aldehyde functional group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiroacetal intermediate. This intermediate is then oxidized to introduce the aldehyde functional group at the 6-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid.
Reduction: 1,4-Dioxaspiro[4.5]decane-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The spiroacetal structure may also contribute to its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde: Similar structure with the aldehyde group at the 8-position.
1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde: Similar structure with the aldehyde group at the 2-position
Uniqueness
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 6-position, which may influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1,4-dioxaspiro[4.5]decane-6-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h7-8H,1-6H2 |
Clé InChI |
ODAJABAGFBBMEW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)C=O)OCCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8780876.png)
![6-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8780879.png)






![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8780928.png)



